N-[2-(aminomethyl)benzyl]-N,N-dipropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an aminomethyl group at the ortho position and a propylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-(aminomethyl)benzyl chloride, is reacted with an appropriate amine under basic conditions to form the benzylamine intermediate.
Alkylation: The benzylamine intermediate is then subjected to alkylation with propylpropan-1-amine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(aminomethyl)benzyl)-N-methylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-ethylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-butylpropan-1-amine
Uniqueness
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is unique due to its specific substitution pattern and the presence of both benzyl and propylpropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H24N2 |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)12-14-8-6-5-7-13(14)11-15/h5-8H,3-4,9-12,15H2,1-2H3 |
InChI Key |
ZXFWHBYCFOFUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.